7-Bromo-6-isopropoxyisoquinolin-4-OL
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Overview
Description
7-Bromo-6-isopropoxyisoquinolin-4-OL is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.14 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-isopropoxyisoquinolin-4-OL typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-isopropoxyisoquinolin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-6-isopropoxyisoquinolin-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-6-isopropoxyisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: Another brominated isoquinoline derivative with different functional groups.
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally related compound with a pyrroloquinoline core.
Uniqueness
7-Bromo-6-isopropoxyisoquinolin-4-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its isopropoxy group and bromine atom provide unique reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
7-bromo-6-propan-2-yloxyisoquinolin-4-ol |
InChI |
InChI=1S/C12H12BrNO2/c1-7(2)16-12-4-9-8(3-10(12)13)5-14-6-11(9)15/h3-7,15H,1-2H3 |
InChI Key |
BVYMTTCNINCQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.